Apoatropine-d5
Description
Apoatropine-d5 is a deuterated analog of apoatropine, a tropane alkaloid derived from atropine via nitric acid hydrolysis . Apoatropine (C₁₇H₂₁NO₂) is characterized by a bicyclic tropane core esterified with a phenylpropenoic acid moiety, differing from atropine by the loss of a hydroxyl group and structural rearrangement . The deuterated form (this compound) likely incorporates five deuterium atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS)-based quantification, similar to other deuterated tropane alkaloids like Atropine-d5 .
Properties
Molecular Formula |
C₁₇H₁₆D₅NO₂ |
|---|---|
Molecular Weight |
276.38 |
Synonyms |
Atropate-1αH,5αH-tropan-3α-ol-d5; Apoatropin-d5; endo-α-Methylenebenzeneacetic Acid-d5 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Ester; Apoatropin-d5; Apohyoscyamin-d5; Apohyoscyamine-d5; Atropamin-d5; Atropamine-d5; Atropyltropeine-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
Apoatropine-d5 (hypothetical): Molecular Formula: C₁₇H₁₆D₅NO₂ (inferred from apoatropine + 5 deuterium substitutions). Molecular Weight: ~276.3 g/mol. Key Features: Lacks the hydroxyl group present in atropine, with deuterium substitutions likely at metabolically stable positions (e.g., aromatic or methyl groups).
Atropine-d5 (C₁₇H₁₈D₅NO₃): Molecular Weight: 294.4 g/mol. CAS: 2124269-77-6. Structure: Retains the tropane-3α-ol esterified with tropic acid, with deuterium at five positions (e.g., methyl or aromatic hydrogens) .
α-Hydroxymethyl Atropine-d5 (C₁₈H₂₀D₅NO₄): Molecular Weight: 324.43 g/mol. CAS: 2515-36-7. Structure: Features a hydroxymethyl group added to the tropic acid moiety, with five deuterium substitutions .
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₇H₁₆D₅NO₂ | 276.3 | Likely aromatic/methyl | Phenylpropenoate, tropane core |
| Atropine-d5 | C₁₇H₁₈D₅NO₃ | 294.4 | Methyl, aromatic | Tropic acid ester, hydroxyl |
| α-Hydroxymethyl Atropine-d5 | C₁₈H₂₀D₅NO₄ | 324.43 | Methyl, aromatic | Hydroxymethyl, tropic acid ester |
Table 2: Analytical Performance
| Compound | Purity | Storage Conditions | Primary Application |
|---|---|---|---|
| This compound | N/A | Inferred: +4°C | Internal standard (hypothetical) |
| Atropine-d5 | >95% (HPLC) | Room temperature | Atropine quantification in serum |
| α-Hydroxymethyl Atropine-d5 | N/A | +4°C | Metabolite research |
Pharmacological and Toxicological Profiles
- Apoatropine : Highly toxic (LD₅₀ < 10 mg/kg in rodents), with antispasmodic properties .
- Atropine-d5: Non-therapeutic; used exclusively for analytical purposes due to deuterium-induced metabolic stability .
- α-Hydroxymethyl Atropine-d5 : Unlikely to exhibit pharmacological activity; structural modifications prioritize analytical utility over biological interaction .
Research Findings and Data Tables
Key Research Insights:
Deuterated tropane derivatives like Atropine-d5 demonstrate negligible isotopic interference in MS, ensuring accurate quantification .
Structural modifications (e.g., hydroxymethyl groups) in deuterated compounds improve chromatographic resolution but may alter fragmentation patterns .
Table 3: Isotopic Purity and Stability
| Compound | SIL Type | Isotopic Enrichment | Stability in Solution |
|---|---|---|---|
| This compound | D5 | Inferred: >95% | Stable at -20°C |
| Atropine-d5 | D5 | >95% | Stable at +4°C |
| α-Hydroxymethyl Atropine-d5 | D5 | Not reported | Stable at +4°C |
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